Lauryl Stearate

Description

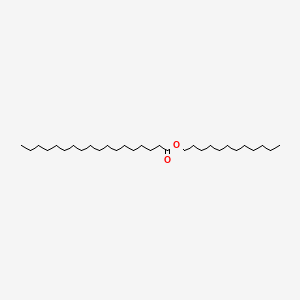

Structure

2D Structure

Properties

IUPAC Name |

dodecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTVEUGOGWTHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063765, DTXSID201022413 | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-18-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5303-25-3, 68412-12-4, 68201-20-7 | |

| Record name | Dodecyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, C12-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-18-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, C12-14-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9A08VM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Lauryl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Stearate (CAS No. 5303-25-3) is the ester of lauryl alcohol and stearic acid.[1] It belongs to the class of long-chain fatty acid esters, which are widely utilized in the cosmetic and pharmaceutical industries for their emollient and skin-conditioning properties.[2] In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound serves as an excipient that can modify the texture of a product and enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[3][4] Its lipophilic nature and waxy consistency at room temperature make it a valuable component in the formulation of creams, lotions, and ointments. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and its applications in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its application in pharmaceutical formulations, influencing factors such as solubility of APIs, stability of emulsions, and the sensory profile of topical products.

Chemical Identification

| Property | Value |

| IUPAC Name | dodecyl octadecanoate[2] |

| Synonyms | Dodecyl stearate, Octadecanoic acid, dodecyl ester, Stearic acid, lauryl ester[1][3] |

| CAS Number | 5303-25-3[1] |

| Molecular Formula | C₃₀H₆₀O₂[3][5] |

| Molecular Weight | 452.8 g/mol [3][5] |

| Appearance | White to almost white powder or crystalline solid[6] |

Physicochemical Data

| Property | Value | Method/Conditions |

| Melting Point | 41°C[6][7] | ASTM D87 |

| Boiling Point | 484.9 °C[6] | at 760 mmHg (estimated) |

| Density | 0.858 g/cm³[6] | ASTM D792 |

| Water Solubility | 3.259 x 10⁻⁹ mg/L[6] | at 25 °C (estimated), OECD 105 |

| Log P (o/w) | 14.032[8] | (estimated) |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its effective use in research and drug development. The following sections detail the methodologies for key experiments.

Determination of Melting Point (Cooling Curve Method)

This protocol is based on the principles of the ASTM D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve) . This method is suitable for waxy, crystalline substances like this compound.

3.1.1 Principle A molten sample of the wax is allowed to cool at a specified rate. The temperature is recorded at regular intervals. As the substance solidifies, the heat of fusion released temporarily slows the rate of cooling, creating a plateau in the temperature-time curve. The temperature at which this plateau occurs is the melting point.

3.1.2 Apparatus

-

Test tube (25 x 150 mm)

-

Air bath and water bath assembly

-

Calibrated thermometer or digital temperature probe with a resolution of 0.1°C

-

Heating apparatus (e.g., water bath, oven)

3.1.3 Procedure

-

A representative sample of this compound is heated in a suitable container to at least 8°C above its expected melting point, ensuring it is completely molten.

-

The molten sample is poured into the test tube to a height of 51 mm.

-

A calibrated thermometer is inserted into the molten sample, ensuring the bulb is centrally located and 10 mm from the bottom of the test tube.

-

The test tube assembly is placed in an air bath, which is then immersed in a water bath maintained at 16-28°C.

-

Temperature readings are taken and recorded every 15 seconds as the sample cools.

-

The readings are observed to identify a plateau, which is defined as the first five consecutive readings that agree within 0.1°C.

-

The average of these five readings is reported as the melting point.

Melting Point Determination Workflow

Determination of Water Solubility

Due to the extremely low water solubility of this compound, the Column Elution Method as described in OECD Test Guideline 105 is appropriate.[4][9][10][11]

3.2.1 Principle Water is passed through a column packed with the test substance supported on an inert material. The contact time is sufficient to achieve saturation. The concentration of the substance in the eluate is then determined by a suitable analytical method.

3.2.2 Apparatus

-

Chromatography column with a thermostat jacket

-

Inert support material (e.g., glass wool, glass beads)

-

Pump for continuous water flow

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

3.2.3 Procedure

-

A carrier material is coated with an excess of this compound.

-

The coated carrier is packed into the chromatography column.

-

Degassed, distilled water is pumped through the column at a low flow rate to ensure saturation. The column is thermostatted, typically at 25°C.

-

Fractions of the eluate are collected.

-

The concentration of this compound in each fraction is determined using a validated analytical method (e.g., GC-MS after liquid-liquid extraction).

-

The collected fractions are analyzed until a plateau of concentration is observed, indicating saturation.

-

The mean of the plateau concentrations is reported as the water solubility.

Determination of Density (Displacement Method)

This protocol is based on the principles of ASTM D792, Test Method A , for determining the density of solid plastics by displacement in water.[9]

3.3.1 Principle The density of a solid is determined by first weighing the sample in air, and then weighing it while suspended in a liquid of known density (in this case, water). The density is calculated from the difference in these weights.

3.3.2 Apparatus

-

Analytical balance with a resolution of 0.1 mg

-

Suspension apparatus (a wire or cradle to hold the sample)

-

Beaker of distilled water at a known temperature (e.g., 23°C)

-

Thermometer

3.3.3 Procedure

-

A solid, void-free specimen of this compound is prepared.

-

The specimen is weighed in air. This is the mass in air (a).

-

The specimen is attached to the suspension apparatus and completely submerged in the beaker of distilled water. Care is taken to ensure no air bubbles are adhering to the sample's surface.

-

The apparent mass of the immersed specimen is determined. This is the apparent mass in water (b).

-

The density of the this compound specimen is calculated using the formula: Density = (a / (a - b)) * ρ_water where ρ_water is the density of water at the test temperature.

Applications in Drug Development

This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly for topical applications.[3][4]

Emollient and Skin Conditioning Agent

As an emollient, this compound helps to soften and smooth the skin by forming an occlusive layer on the stratum corneum, which reduces transepidermal water loss. This property is beneficial in dermatological products designed to treat dry skin conditions. Its waxy nature contributes to the desired viscosity and texture of creams and ointments.

Penetration Enhancer

Long-chain fatty acid esters can act as penetration enhancers for transdermal drug delivery.[3][4] They are thought to function by disrupting the highly organized lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the diffusion of APIs through this primary skin barrier. The lipophilic nature of this compound also improves the partitioning of lipophilic drugs into the skin.

Formulation Stabilizer

In emulsion-based formulations (creams and lotions), this compound can function as a co-emulsifier and stabilizer. Its presence in the oil phase can increase the viscosity of the formulation, preventing the coalescence of dispersed droplets and improving the overall stability of the product.

Relationship between this compound Properties and Applications

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and topical pharmaceutical products.[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[2] It is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions, such as wearing gloves and eye protection, should be taken during handling in a laboratory or manufacturing setting.

Conclusion

This compound possesses a unique combination of chemical and physical properties that make it a highly functional excipient for drug development, especially in the field of dermatology and transdermal delivery. Its emollient, skin-conditioning, and penetration-enhancing effects are directly linked to its long-chain, lipophilic structure. A thorough understanding of its properties, supported by standardized experimental evaluation, is crucial for formulators to harness its full potential in creating stable, effective, and aesthetically pleasing pharmaceutical products.

References

- 1. larodan.com [larodan.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]

- 5. store.astm.org [store.astm.org]

- 6. Topical Unsaturated Fatty Acid Vesicles Improve Antioxidant Activity of Ammonium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infinitalab.com [infinitalab.com]

- 8. file.yizimg.com [file.yizimg.com]

- 9. dl.azmanco.com [dl.azmanco.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and characterization of topical formulation for maintenance therapy containing sorbitan monostearate with and without PEG‐100‐stearate - PMC [pmc.ncbi.nlm.nih.gov]

Dodecyl stearate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Dodecyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl stearate, the ester of dodecanol and stearic acid, is a wax monoester with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1] Its properties as an emollient, lubricant, and viscosity-increasing agent make it a valuable component in various formulations. This guide provides a comprehensive overview of the synthesis of dodecyl stearate via Fischer esterification, detailing the experimental protocol and reaction parameters. Furthermore, it outlines a complete characterization workflow, including physicochemical, spectroscopic (FTIR, NMR), and chromatographic methods to ensure the identity, purity, and quality of the synthesized product. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams.

Synthesis of Dodecyl Stearate

Dodecyl stearate (C30H60O2) is synthesized through the direct esterification of stearic acid with 1-dodecanol.[1] This reaction, known as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.[2] The reaction is reversible, and to drive it towards the product, it is common to use an excess of one reactant (typically the less expensive one) or to remove the water formed during the reaction.

Chemical Reaction Pathway

The synthesis follows the general mechanism of acid-catalyzed esterification.[2] The process begins with the protonation of the carbonyl oxygen of stearic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of dodecanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester, dodecyl stearate, is formed.

Caption: Synthesis of Dodecyl Stearate via Fischer Esterification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a laboratory-scale synthesis of dodecyl stearate.

Materials:

-

Stearic Acid (C18H36O2)

-

1-Dodecanol (C12H26O)

-

Sulfuric Acid (H2SO4, concentrated, 98%) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (for azeotropic removal of water, optional)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (if using azeotropic removal)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactant Setup: In a round-bottom flask, combine stearic acid and 1-dodecanol. A slight excess of the alcohol (e.g., a 1:1.2 molar ratio of stearic acid to dodecanol) can be used to shift the equilibrium towards the product.

-

Catalyst Addition: Carefully add the acid catalyst. A typical catalytic amount is 1-2% of the total weight of the reactants.

-

Reaction: Heat the mixture to 150-160 °C with vigorous stirring. If using a Dean-Stark apparatus with toluene, heat the mixture to reflux. The reaction progress can be monitored by collecting the water byproduct in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically run for several hours until completion.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a colorless to pale yellow liquid or solid, can be further purified by vacuum distillation or flash column chromatography on silica gel to remove any unreacted starting materials and byproducts.[3][4]

Reaction Parameters and Yield

The efficiency of dodecyl stearate synthesis is influenced by several factors. Optimizing these parameters is crucial for achieving high yields.

| Parameter | Condition | Rationale / Impact on Yield | Reference |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:15 | Increasing the excess of alcohol shifts the equilibrium, increasing the yield. | [5] |

| Catalyst | H2SO4, p-TsOH, Acidic Clays | Strong acid catalysts accelerate the reaction rate. Homogeneous catalysts are generally faster. | [5][6] |

| Temperature | 65 °C to 160 °C | Higher temperatures increase the reaction rate. A temperature of 150-160°C is common. | [5][7] |

| Reaction Time | 4 - 8 hours | Longer reaction times lead to higher conversion, but the rate slows as equilibrium is approached. | |

| Water Removal | Azeotropic distillation | Continuous removal of water drives the reaction to completion, significantly increasing the yield. | |

| Achievable Yield | Up to 99% | With optimized conditions, near-quantitative yields can be achieved for similar esterifications. | [5][8] |

Characterization of Dodecyl Stearate

After synthesis and purification, the identity and purity of the dodecyl stearate must be confirmed through various analytical techniques.

Physicochemical Properties

Dodecyl stearate is a colorless to pale yellow solid or liquid at room temperature, with low volatility and high viscosity.[1]

| Property | Value | Reference |

| Molecular Formula | C30H60O2 | [1][9] |

| Molecular Weight | 452.8 g/mol | [9] |

| Appearance | Colorless to pale yellow solid/liquid | [1] |

| Melting Point | 41 °C | [9] |

| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [9] |

| Density | 0.9 ± 0.1 g/cm³ | [9] |

| Refractive Index | 1.454 | [9] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][10] |

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of the synthesized ester.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the purified dodecyl stearate is placed directly on the ATR crystal or prepared as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic functional group absorptions. Successful synthesis is confirmed by the disappearance of the broad O-H stretch from the stearic acid and the appearance of the ester C=O and C-O stretches.

Expected FTIR Peaks:

-

~2919 and 2848 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching of the long alkyl chains (-CH2-).[11]

-

~1740 cm⁻¹: A very strong, sharp peak characteristic of the C=O (carbonyl) stretching vibration of the ester group. The corresponding peak for the starting carboxylic acid (~1701 cm⁻¹) should be absent.[11]

-

~1170 cm⁻¹: A strong C-O stretching vibration corresponding to the ester linkage.

-

Absence of ~3300-2500 cm⁻¹: The characteristic broad O-H stretching band of the carboxylic acid group in stearic acid should be absent in the purified product.

Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified dodecyl stearate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure.

Expected ¹H NMR Signals (in CDCl₃):

-

~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -), from the dodecanol moiety.

-

~2.28 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂ -C=O), from the stearic acid moiety.

-

~1.62 ppm (multiplet): Protons on the carbons beta to the carbonyl group and the ester oxygen.

-

~1.25 ppm (large singlet/multiplet): A large, broad signal corresponding to the numerous methylene (-CH₂-) protons in the long alkyl chains of both the stearic acid and dodecanol parts.

-

~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃) at the ends of both alkyl chains.

Expected ¹³C NMR Signals (in CDCl₃):

-

~174 ppm: The carbonyl carbon (C=O) of the ester.

-

~64 ppm: The carbon adjacent to the ester oxygen (-O-C H₂-).

-

~34 ppm: The carbon alpha to the carbonyl group (-C H₂-C=O).

-

~32-22 ppm: A series of signals for the numerous methylene carbons (-CH₂-) in the alkyl chains.

-

~14 ppm: The terminal methyl carbons (-CH₃).

Characterization Workflow

The overall process for synthesizing and confirming the final product follows a logical progression of steps.

Caption: General workflow for the synthesis and characterization of Dodecyl Stearate.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of dodecyl stearate. The Fischer esterification method, when optimized, is a robust and high-yielding route to this valuable ester. A thorough characterization using a combination of physicochemical and spectroscopic techniques is imperative to confirm the structure and ensure the purity of the final product, making it suitable for its intended applications in research, drug development, and other advanced industries.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cir-safety.org [cir-safety.org]

- 4. rsc.org [rsc.org]

- 5. ache.org.rs [ache.org.rs]

- 6. mdpi.com [mdpi.com]

- 7. cir-safety.org [cir-safety.org]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. specialchem.com [specialchem.com]

- 11. researchgate.net [researchgate.net]

Lauryl Stearate (CAS 5303-25-3): A Technical Guide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Stearate (Dodecyl Stearate), with the CAS number 5303-25-3, is a long-chain fatty acid ester with significant potential in the pharmaceutical industry. Primarily recognized for its emollient and skin-conditioning properties in cosmetics, its application as a pharmaceutical excipient is an area of growing interest. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and potential roles in drug delivery systems, particularly in topical and oral formulations. The document details its function as a lipid matrix component in solid lipid nanoparticles (SLNs), a lubricant in tablet manufacturing, and a potential skin penetration enhancer. Safety and toxicological data are also presented, alongside outlines of relevant experimental protocols and analytical methods.

Chemical and Physical Properties

This compound is the ester of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid). Its lipophilic nature governs its physical properties and applications in pharmaceutical formulations.

| Property | Value | Reference(s) |

| CAS Number | 5303-25-3 | [1] |

| Molecular Formula | C₃₀H₆₀O₂ | [2] |

| Molecular Weight | 452.80 g/mol | [2] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 41°C | |

| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 255.5 ± 9.7 °C | |

| logP (octanol/water) | 14.52 (calculated) | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3] |

Synthesis

This compound is synthesized through the esterification of lauryl alcohol and stearic acid. This reaction is typically catalyzed by an acid.

General Synthesis Protocol

A general protocol for the synthesis of fatty acid esters like this compound involves the following steps:

-

Reactant Mixture: Lauryl alcohol and stearic acid are combined in a suitable molar ratio in a reaction vessel.

-

Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The mixture is heated, often under reflux, to drive the esterification reaction. The reaction temperature and time are optimized for maximum yield.

-

Water Removal: The water produced during the reaction is removed to shift the equilibrium towards the formation of the ester.

-

Neutralization and Purification: After the reaction is complete, the mixture is neutralized to remove the acid catalyst. The crude this compound is then purified, typically through distillation or recrystallization, to remove unreacted starting materials and byproducts.

Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Pharmaceutical Applications

The physicochemical properties of this compound make it a versatile excipient in various pharmaceutical dosage forms.

Solid Lipid Nanoparticles (SLNs)

As a solid lipid at room and body temperature, this compound is a suitable candidate for the lipid matrix in Solid Lipid Nanoparticles (SLNs).[4] SLNs are colloidal carriers that can encapsulate lipophilic drugs, offering advantages such as controlled release, improved bioavailability, and protection of the drug from degradation.[5]

-

Lipid Phase Preparation: this compound and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

-

Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) is heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

-

Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.[6]

Diagram: SLN Preparation Workflow

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

Tablet Lubricant

In tablet manufacturing, lubricants are essential to reduce the friction between the tablet surface and the die wall during ejection. While magnesium stearate is the most common lubricant, it can sometimes negatively impact tablet hardness and dissolution.[7] Fatty acid esters, such as this compound, are explored as alternatives. Studies on similar lubricants like sodium lauryl sulfate have shown comparable lubrication efficiency to magnesium stearate without compromising tabletability.[8]

Skin Penetration Enhancement

For topical and transdermal drug delivery, overcoming the barrier function of the stratum corneum is a major challenge. Lipids and esters can act as penetration enhancers by interacting with the lipids of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs). The mechanism is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, leading to increased fluidity and permeability.[9][10] While direct studies on this compound are limited, its long alkyl chains suggest it could interact with and fluidize the intercellular lipids of the skin.

Diagram: Skin Penetration Enhancement Mechanism

Caption: Proposed mechanism of skin penetration enhancement.

Safety and Toxicology

The safety of alkyl esters, including this compound, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetic formulations when formulated to be non-irritating.[2] For a structurally similar compound, octyldodecyl stearoyl stearate, the oral LD50 in rats was found to be greater than 20 g/kg, indicating very low acute toxicity.[11][12]

| Toxicity Endpoint | Data | Reference(s) |

| Acute Oral Toxicity | For Octyldodecyl Stearoyl Stearate: LD50 > 20 g/kg (rat). This suggests very low acute toxicity for similar long-chain esters. | [11][12] |

| Skin Irritation | Considered non- to mildly irritating at concentrations used in cosmetics. | [13] |

| Sensitization | Not considered to be a sensitizer. | [13] |

| Genotoxicity | For Octyldodecyl Stearoyl Stearate: Not mutagenic in an Ames test and did not produce a significant increase in micronucleated cells in a mouse in vivo study. | [13] |

Analytical Methods

The quantification of this compound in pharmaceutical formulations is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

General HPLC Method Outline

-

Sample Preparation: Extraction of this compound from the formulation matrix using a suitable organic solvent.

-

Chromatographic System: A reverse-phase HPLC system is typically used.

-

Column: A C18 column is a common choice for separating lipophilic compounds.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is often employed.[14]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.

Biological Activity and Signaling Pathways

Currently, there is no substantial scientific evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary roles in biological systems are related to its physical properties as a lipid, such as forming barriers and interacting with lipid membranes. Upon topical application, it is expected to be metabolized by esterases present in the skin into its constituent parts: lauryl alcohol and stearic acid.

Conclusion

This compound is a promising excipient for pharmaceutical formulations, offering a range of potential applications from a lipid matrix in advanced drug delivery systems like SLNs to a lubricant in conventional tablet manufacturing. Its favorable safety profile and physicochemical properties make it an attractive candidate for further investigation in drug development. Future research should focus on detailed studies of its performance in various drug formulations, its specific mechanisms of skin penetration enhancement, and the establishment of comprehensive analytical methods for its quantification in different pharmaceutical matrices.

References

- 1. larodan.com [larodan.com]

- 2. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scienceasia.org [scienceasia.org]

- 4. mdpi.com [mdpi.com]

- 5. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of solvent in interactions between fatty acids-based formulations and lipids in porcine stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. cir-safety.org [cir-safety.org]

- 13. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Scientific Applications of Octadecanoic Acid, Dodecyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanoic acid, dodecyl ester, also known as dodecyl stearate or lauryl stearate, is the ester formed from stearic acid and dodecanol.[1] While extensively utilized in the cosmetics industry as an emollient and viscosity-controlling agent, its applications within the scientific research and drug development landscape are emerging and hold significant potential.[2][3] This technical guide provides an in-depth overview of the current and prospective scientific applications of octadecanoic acid, dodecyl ester, with a focus on its utility in drug delivery systems, its potential biological activities, and its role as a pharmaceutical excipient.

This document is intended for researchers and professionals in the fields of pharmaceutical sciences, materials science, and biochemistry who are interested in exploring the novel applications of this long-chain fatty acid ester.

Physicochemical Properties

Understanding the physicochemical properties of octadecanoic acid, dodecyl ester is crucial for its application in scientific research.

| Property | Value | Reference |

| Synonyms | Dodecyl stearate, this compound | [1] |

| Molecular Formula | C30H60O2 | [1] |

| Molecular Weight | 452.8 g/mol | [1] |

| Appearance | Waxy solid | |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

Applications in Drug Delivery

The lipophilic nature of octadecanoic acid, dodecyl ester makes it a promising candidate for various drug delivery applications, particularly in the formulation of lipid-based nanoparticles and as a matrix for controlled release.

Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. Dodecyl stearate, being a solid lipid at room temperature, can serve as the core matrix for encapsulating lipophilic drugs, protecting them from degradation and enabling controlled release.

Hypothetical Experimental Protocol for SLN Preparation (Microemulsion Method):

This protocol is a general method adapted for dodecyl stearate based on established procedures for other solid lipids like stearic acid.

-

Preparation of the Oil Phase: Melt octadecanoic acid, dodecyl ester by heating it to approximately 70-80°C. Dissolve the lipophilic drug in the molten lipid.

-

Preparation of the Aqueous Phase: In a separate vessel, heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., soy lecithin) to the same temperature as the oil phase.

-

Formation of the Microemulsion: Add the hot aqueous phase to the hot oil phase with continuous stirring to form a clear, hot microemulsion.

-

Formation of SLNs: Disperse the hot microemulsion into cold water (2-5°C) under moderate stirring. The rapid cooling of the microemulsion droplets leads to the precipitation of the lipid, forming solid lipid nanoparticles with the drug encapsulated within.

-

Purification and Characterization: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant. Characterization of the SLNs would involve determining particle size, zeta potential, drug entrapment efficiency, and in vitro drug release profile.

Diagram of a Hypothetical SLN Preparation Workflow:

Quantitative Data from Analogous Fatty Acid Esters in Drug Delivery:

While specific data for dodecyl stearate is limited, the following table presents typical performance metrics for SLNs formulated with other long-chain fatty acids and their esters. These values can serve as a benchmark for studies involving dodecyl stearate.

| Parameter | Typical Range | Notes |

| Particle Size | 50 - 500 nm | Dependent on formulation and process parameters. |

| Zeta Potential | -10 to -40 mV | Indicates colloidal stability. |

| Entrapment Efficiency | 50 - 95% | Varies with the drug's lipophilicity and formulation. |

| Drug Loading | 1 - 20% | Dependent on the solubility of the drug in the molten lipid. |

Hydrophobic Matrix for Controlled Release

Octadecanoic acid, dodecyl ester can be used as a hydrophobic matrix-forming material in oral solid dosage forms, such as tablets.[4] By incorporating a drug within a dodecyl stearate matrix, its release can be sustained over a prolonged period. The drug is released as the matrix gradually erodes or through diffusion through the lipid matrix.[4][5][6]

Potential Biological Activity and Signaling Pathway Modulation

While primarily considered an inert excipient, emerging research on fatty acid esters suggests they may possess intrinsic biological activity.

Antimicrobial and Antiviral Potential

Studies on other synthetic fatty acid esters have demonstrated activity against Mycobacterium tuberculosis and Herpes Simplex Virus-1 (HSV-1).[7] For instance, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl oleate showed inhibitory activity against M. tuberculosis at 100 µg/mL and anti-HSV-1 activity at 42.6 µg/mL.[7] While direct evidence for dodecyl stearate is lacking, these findings suggest that it could be a subject for similar biological evaluations.

Hypothetical Modulation of AMPK Signaling Pathway

Long-chain fatty acyl-CoA esters have been identified as allosteric activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[8][9] It is hypothesized that long-chain fatty acid esters like dodecyl stearate, upon intracellular hydrolysis to their corresponding fatty acid and alcohol, could lead to the formation of long-chain fatty acyl-CoAs, which in turn could modulate AMPK activity. This represents a potential, yet unproven, mechanism by which dodecyl stearate could influence cellular signaling.

Diagram of the Hypothetical AMPK Activation Pathway:

References

- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. specialchem.com [specialchem.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological evaluations of fatty acid esters originated during storage of Prasaplai, a Thai traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of Lauryl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Lauryl Stearate (also known as dodecyl stearate), a long-chain fatty acid ester. Due to its specific thermal behavior, this compound holds potential for various applications in research and development, including as a phase change material (PCM) for thermal energy storage and as an excipient in pharmaceutical formulations where controlled melting and solidification characteristics are desired.

This document summarizes the available quantitative data, presents detailed experimental protocols for thermal analysis, and illustrates the logical workflow for characterizing these properties.

Core Thermal Properties of this compound and Analogous Compounds

| Thermal Property | This compound (Dodecyl Stearate) | Methyl Stearate (Analogous Compound) | Cetyl Palmitate (Analogous Compound) |

| Molecular Formula | C₃₀H₆₀O₂ | C₁₉H₃₈O₂ | C₃₂H₆₄O₂ |

| Molecular Weight | 452.8 g/mol | 298.5 g/mol [1] | 480.9 g/mol [2] |

| Melting Point (°C) | 39 - 41 | 37 - 41[3] | 43 - 54[2][4] |

| Heat of Fusion (kJ/mol) | Data not readily available | 61.7 - 71.1[5] | Data not readily available |

| Specific Heat Capacity (J/g·K) | Data not readily available | Data not readily available | Data not readily available |

| Thermal Conductivity (W/m·K) | Data not readily available | Data not readily available | Data not readily available |

Disclaimer: The data for Methyl Stearate and Cetyl Palmitate are provided for illustrative and comparative purposes only. The actual thermal properties of this compound may vary. Experimental determination is recommended for precise applications.

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and latent heat of fusion of materials.[6]

Objective: To determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHբ) of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

High-purity indium standard for calibration

-

Analytical balance (±0.01 mg)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 80°C) under a nitrogen purge (50 mL/min).

-

Cool the sample back to the initial temperature at the same rate.

-

Perform a second heating cycle to ensure thermal history is removed.

-

-

Data Analysis:

-

The melting point is determined as the peak temperature of the endothermic event on the thermogram.

-

The heat of fusion is calculated by integrating the area of the melting peak.

-

Specific Heat Capacity Measurement by Method of Mixtures

The method of mixtures is a classical and effective way to determine the specific heat capacity of a solid.[7][8][9][10]

Objective: To determine the specific heat capacity (c) of solid this compound.

Apparatus:

-

Calorimeter with a stirrer and an insulating jacket

-

Digital thermometer (±0.1°C)

-

Water bath

-

Heating source (hot plate)

-

Analytical balance (±0.01 g)

-

This compound sample in solid form

Procedure:

-

Mass Measurement:

-

Measure the mass of the dry, empty calorimeter with the stirrer (m_cal).

-

Fill the calorimeter with a known mass of water (m_water) at room temperature and record the initial temperature (T_initial).

-

Measure the mass of the this compound sample (m_sample).

-

-

Heating the Sample:

-

Place the this compound sample in a test tube and heat it in a water bath to a known, steady temperature (T_sample), ensuring it does not melt.

-

-

Mixing and Measurement:

-

Quickly transfer the heated this compound sample into the water in the calorimeter.

-

Close the calorimeter and stir the water gently to ensure uniform temperature distribution.

-

Record the final equilibrium temperature of the mixture (T_final).

-

-

Calculation:

-

The heat lost by the sample is equal to the heat gained by the water and the calorimeter (assuming no heat loss to the surroundings).

-

Heat lost by sample: Q_lost = m_sample * c_sample * (T_sample - T_final)

-

Heat gained by water: Q_gained_water = m_water * c_water * (T_final - T_initial)

-

Heat gained by calorimeter: Q_gained_cal = m_cal * c_cal * (T_final - T_initial)

-

Set Q_lost = Q_gained_water + Q_gained_cal and solve for c_sample. The specific heat of water (c_water) and the calorimeter (c_cal) are known values.

-

Thermal Conductivity Measurement using the Transient Plane Source (TPS) Method

The Transient Plane Source (TPS) method is a versatile technique for measuring the thermal conductivity of solids.

Objective: To determine the thermal conductivity (k) of solid this compound.

Apparatus:

-

Transient Plane Source instrument

-

TPS sensor (a flat, spiral-shaped nickel sensor embedded in a thin insulating layer)

-

Two identical flat, solid samples of this compound with smooth surfaces

-

Sample holder

Procedure:

-

Sample Preparation: Prepare two identical, flat, and smooth-surfaced solid samples of this compound. The sample thickness should be sufficient to be considered semi-infinite during the measurement time.

-

Experimental Setup:

-

Sandwich the TPS sensor between the two this compound samples.

-

Place the assembly in the sample holder and ensure good thermal contact between the sensor and the samples.

-

-

Measurement:

-

The instrument passes a constant electrical current through the sensor for a short period, causing a rise in temperature.

-

The sensor simultaneously acts as a temperature sensor, recording its temperature increase over time.

-

The rate of temperature increase is dependent on the thermal transport properties of the surrounding material (this compound).

-

-

Data Analysis:

-

The instrument's software analyzes the temperature versus time data.

-

By fitting the data to a theoretical model of heat conduction, the thermal conductivity and thermal diffusivity of the material are calculated.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of this compound.

References

- 1. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cetyl palmitate - Wikipedia [en.wikipedia.org]

- 3. Methyl stearate | CAS#:112-61-8 | Chemsrc [chemsrc.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Methyl stearate [webbook.nist.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. practical physics: experiment 24: SPECIFIC HEAT CAPACITY OF SOLID [johnwellphy1.blogspot.com]

- 10. Revision Notes - Experiments to determine specific heat capacity of solids and liquids | Thermal Physics | Physics - 0625 - Supplement | IGCSE | Sparkl [sparkl.me]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Lauryl Stearate

Introduction

This compound (CAS No. 5303-25-3), also known as Dodecyl Stearate or Dodecyl Octadecanoate, is a long-chain fatty acid ester formed from the reaction of stearic acid and lauryl alcohol (1-dodecanol).[1][2][3] As a wax ester, it possesses unique physicochemical properties that make it a valuable excipient in the pharmaceutical, cosmetic, and life science research sectors.[1][4] Its primary functions include serving as an emollient, skin conditioning agent, emulsion stabilizer, and penetration enhancer in topical and transdermal drug delivery systems.[1][2][5] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, applications, and safety profile, tailored for professionals in drug development and scientific research.

Physicochemical Properties

This compound is a solid at room temperature with a waxy texture.[2][3] Its long, saturated hydrocarbon chains (C30 in total) confer a highly lipophilic nature, rendering it virtually insoluble in water but soluble in organic solvents. These properties are fundamental to its function in various formulations. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 5303-25-3 | [3][4] |

| Molecular Formula | C30H60O2 | [1][3][4] |

| Molecular Weight | 452.8 g/mol | [1][2][4] |

| IUPAC Name | dodecyl octadecanoate | [1] |

| Synonyms | Dodecyl stearate, Stearic acid dodecyl ester | [1][2][3] |

| Melting Point | 41 °C | [4] |

| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 255.5 ± 9.7 °C | [4] |

| LogP | 14.52 | [4] |

| Physical State | Solid | [2][3] |

| Purity (Typical) | >99% | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

This compound is primarily synthesized through the esterification of stearic acid with lauryl alcohol. This can be achieved via several methods, including direct acid-catalyzed esterification (Fischer esterification), enzyme-catalyzed esterification, and transesterification.

Synthesis Method: Fischer Esterification

Fischer esterification is a common and direct method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] To drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water produced is removed.[6][7]

Detailed Experimental Protocol: Fischer Esterification of this compound

This protocol is a representative example for the laboratory-scale synthesis of this compound.

Materials:

-

Stearic Acid (1 mole equivalent)

-

Lauryl Alcohol (1-Dodecanol, 1.5-3 mole equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount, e.g., 0.5-1% by weight of stearic acid)

-

Toluene or Hexane (as solvent and for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Activated Charcoal (for decolorization, if necessary)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine stearic acid, lauryl alcohol, and the solvent (e.g., toluene).

-

Catalyst Addition: While stirring, carefully add the acid catalyst to the mixture.

-

Reflux and Water Removal: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water separating and the toluene returning to the flask. Continue reflux until no more water is collected (typically 3-6 hours). The reaction progress can be monitored by measuring the acid number via titration of aliquots.[8]

-

Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent like acetone or ethanol to yield a white, waxy solid.[9]

Caption: Workflow for this compound Synthesis via Fischer Esterification.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of the characteristic ester carbonyl (C=O) stretch (~1740 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the protons and carbons of the lauryl and stearate chains.[1]

-

-

Chromatography/Mass Spectrometry:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and confirms the molecular weight (m/z 452.8).[1]

-

-

Titration:

-

Acid Value Titration: Used to quantify any unreacted stearic acid, thus providing a measure of reaction completion and final product purity.[8]

-

Caption: Analytical Workflow for the Characterization of this compound.

Applications in Drug Development

The lipophilic nature and safety profile of this compound make it a versatile excipient in pharmaceutical formulations, particularly for topical and transdermal applications.

Emollient and Skin Conditioning Agent

In topical preparations such as creams and lotions, this compound functions as an emollient. It forms a thin, occlusive layer on the skin, which helps to reduce transepidermal water loss (TEWL), thereby hydrating and softening the stratum corneum. This property is beneficial for maintaining skin barrier integrity and improving the aesthetic feel of formulations.[1]

Skin Penetration Enhancer

Long-chain fatty acid esters are known to act as chemical penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin.[5][10] The proposed mechanism involves the temporary and reversible disruption of the highly organized lipid lamellae of the stratum corneum. By fluidizing these lipid bilayers, this compound can increase the diffusion of a drug into and through the skin.[5][11] This is particularly useful for transdermal drug delivery systems where systemic absorption is desired.

Caption: Mechanism of Skin Penetration Enhancement by this compound.

Formulation Excipient

Beyond its direct effects on the skin, this compound is used as a dispersing agent and emulsion stabilizer.[2] Its amphiphilic character, though weak, helps to maintain the homogeneity of formulations containing both oil and water phases. It also contributes to the desired viscosity and texture of semi-solid dosage forms.

Toxicology and Safety

This compound has a well-established safety profile for its use in cosmetic and topical products. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[1] It is not classified as a toxic or hazardous substance.[12]

| Toxicological Endpoint | Result/Classification | Source(s) |

| Acute Oral Toxicity | Not classified as acutely toxic | [12] |

| Dermal Irritation | Non-irritating when properly formulated | [1][12] |

| Carcinogenicity | No carcinogenic effects reported | [12] |

| Mutagenicity | No mutagenic effects reported | [12] |

| Sensitization | Not a sensitizer | [12] |

Table 2: Toxicological Profile of this compound

Conclusion

This compound is a multifunctional long-chain fatty acid ester with significant applications in pharmaceutical and cosmetic sciences. Its well-defined physicochemical properties, established safety profile, and roles as an emollient, skin conditioner, and penetration enhancer make it a valuable excipient for researchers and formulators. The synthesis and analytical methods are straightforward, allowing for consistent production and characterization. For drug development professionals, this compound offers a reliable option for optimizing the delivery and performance of topically applied active ingredients.

References

- 1. This compound | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. larodan.com [larodan.com]

- 4. This compound | CAS#:5303-25-3 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. cerritos.edu [cerritos.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. ache.org.rs [ache.org.rs]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cosmobiousa.com [cosmobiousa.com]

Dodecyl Octadecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl octadecanoate, also known as dodecyl stearate or lauryl stearate, is a long-chain wax ester. It is formed from the esterification of dodecanol (lauryl alcohol) and octadecanoic acid (stearic acid). This document provides an in-depth technical guide on the material properties and safety data of dodecyl octadecanoate, intended for use by researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are provided, supplemented with workflow diagrams.

Chemical Identification and Physical Properties

Dodecyl octadecanoate is a white, waxy solid at room temperature. Its primary use in various industries, including cosmetics and pharmaceuticals, is as an emollient and skin-conditioning agent.[1]

| Identifier | Value | Source |

| Chemical Name | Dodecyl octadecanoate | IUPAC |

| Synonyms | Dodecyl stearate, this compound, Octadecanoic acid, dodecyl ester | [1] |

| CAS Number | 5303-25-3 | [2][3] |

| Molecular Formula | C30H60O2 | [2][4] |

| Molecular Weight | 452.80 g/mol | [3][4] |

A summary of the key physicochemical properties of dodecyl octadecanoate is presented below.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | White, waxy solid | [2] |

| Melting Point | 41 °C | [5] |

| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [5] |

| Water Solubility | Insoluble | [4] |

| Purity | >99% | [2][3][4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dodecyl octadecanoate is not classified as a hazardous substance.[1][4] It is not considered to pose significant health risks under normal conditions of use.

| Hazard Classification | Classification | Source |

| GHS Hazard Classification | Not classified as hazardous | [1][4] |

| Acute Toxicity (Oral) | Not classified | [4] |

| Skin Corrosion/Irritation | Not classified | [4] |

| Serious Eye Damage/Irritation | Not classified | [4] |

| Carcinogenicity | No data available; not expected | [4] |

| Mutagenicity | No data available; not expected | [4] |

Toxicological Profile

The toxicological profile of dodecyl octadecanoate indicates a low order of toxicity. It is not considered to be acutely toxic, nor is it a significant skin or eye irritant.[4]

| Toxicological Endpoint | Result | Source |

| Acute Oral Toxicity | Not classified as acutely toxic | [4] |

| Dermal Irritation | Not classified as an irritant. Minor irritation may occur in susceptible individuals. | [4] |

| Eye Irritation | Not classified as an irritant. Precautionary rinsing is advised upon contact. | [4] |

| Sensitization | Not considered to be a sensitizer | [4] |

| Chronic Toxicity | No chronic effects have been reported | [4] |

Experimental Protocols

The following sections detail the standard methodologies for assessing the key toxicological endpoints for a substance like dodecyl octadecanoate. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance. The principle is to use a stepwise procedure with a set of fixed doses to identify a dose that produces evident toxicity without causing mortality.

Methodology:

-

Animal Model: Typically, the rat is the preferred species. Healthy, young adult animals of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight) based on a preliminary sighting study.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Endpoint: The study aims to identify the dose level that causes evident toxicity or no more than one death. This information is then used for hazard classification.

Acute Oral Toxicity (OECD 420) Experimental Workflow

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Test Area Preparation: The fur on the dorsal area of the trunk of the animal is clipped.

-

Application of Test Substance: A small amount (0.5 g for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

Exposure Period: The test substance is applied for a 4-hour period.

-

Observation: After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 14 days if the effects are not resolved.

-

Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Acute Dermal Irritation (OECD 404) Experimental Workflow

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The observation period may be extended if the effects are not reversible.

-

Evaluation: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge.

-

Scoring and Classification: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Acute Eye Irritation (OECD 405) Experimental Workflow

Handling, Storage, and Disposal

Handling: Standard precautions for handling chemicals should be observed.[4] This includes avoiding contact with skin and eyes and preventing inhalation of any dust or fumes if the material is heated.[4] Good industrial hygiene practices should be followed.

Storage: Store in a cool, dry, and well-ventilated area.[4] Keep containers tightly closed when not in use.[4] Avoid contact with strong oxidizing agents.[4]

Disposal: Spilled material should be collected and disposed of in accordance with local, state, and federal regulations.[4] Small spills can be wiped up, and the area can be flushed with water.[4]

First Aid Measures

| Exposure Route | First Aid Measures | Source |

| Inhalation | If fumes from heated product are inhaled, move to fresh air. Seek medical attention if symptoms persist. | [4] |

| Skin Contact | Wash with soap and water. | [4] |

| Eye Contact | Rinse thoroughly with plenty of water. | [4] |

| Ingestion | Seek medical advice if a large amount is ingested or if symptoms occur. | [4] |

Fire and Explosion Hazard Data

Dodecyl octadecanoate is not classified as flammable. However, like most organic materials, it will burn if exposed to a sufficient heat source.

| Property | Value | Source |

| Flammability | Not classified as flammable | [4] |

| Suitable Extinguishing Media | Water spray, foam, dry chemical, carbon dioxide | [4] |

| Hazardous Combustion Products | Carbon monoxide and carbon dioxide | [4] |

Stability and Reactivity

Dodecyl octadecanoate is stable under normal storage and handling conditions.[4]

| Parameter | Information | Source |

| Chemical Stability | Stable | [4] |

| Conditions to Avoid | High temperatures, sources of ignition | [4] |

| Incompatible Materials | Strong oxidizing agents | [4] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide (upon combustion) | [4] |

Ecological Information

No significant ecological damage is expected from the normal use of dodecyl octadecanoate.[4] The product is not soluble in water and will likely spread on the surface of aquatic environments.[4]

Conclusion

Dodecyl octadecanoate is a stable, non-hazardous substance with a low toxicological profile. Its primary applications as an emollient and skin-conditioning agent are supported by its lack of significant irritant or sensitizing properties. Standard handling and storage procedures are sufficient to ensure its safe use in research and manufacturing settings. The experimental protocols outlined in this guide provide a framework for the safety assessment of this and similar materials.

References

A Comprehensive Technical Guide to Lauryl Stearate: From Synthesis to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Stearate (also known as dodecyl octadecanoate) is a wax ester, an ester of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid). As a member of the alkyl esters class, it is a highly lipophilic and waxy solid at room temperature.[1][2] Its properties make it a valuable excipient in the pharmaceutical and cosmetic industries, primarily serving as an emollient, skin-conditioning agent, and a matrix-forming agent in various drug delivery systems.[3] This technical guide provides an in-depth overview of the fundamental research on this compound, covering its physicochemical properties, synthesis, analytical characterization, pharmaceutical applications, and safety profile.

Physicochemical Properties of this compound

This compound is characterized by its waxy nature and low solubility in water. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C30H60O2 | [2] |

| Molecular Weight | 452.80 g/mol | [2] |

| CAS Number | 5303-25-3 | [2] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 41°C | [4] |

| Boiling Point | 484.9 ± 13.0 °C at 760 mmHg | [5] |

| Density | 0.858 - 0.9 ± 0.1 g/cm³ | [4][5] |

| Flash Point | 255.5 ± 9.7 °C | [5] |

| Water Solubility | 3.259e-09 mg/L @ 25 °C (estimated) | [4] |

| LogP (o/w) | 10.712 - 14.52 | [4][5] |

| Purity | >99% | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of lauryl alcohol and stearic acid, catalyzed by an acid.[6][7] This reversible reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[7]

Experimental Protocol: Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Stearic acid (1.0 equivalent)

-

Lauryl alcohol (1.2 equivalents)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.02 equivalents)

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add stearic acid, lauryl alcohol, and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue reflux until the theoretical amount of water has been collected.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate.[8]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as acetone or an ethyl acetate/hexane mixture, to yield pure this compound as a white solid.[9]

-

Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)